N,2-Dimethyl-4-nitroaniline
Overview
Description
N,2-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with two methyl groups and a nitro group at the para position. This compound is known for its yellow crystalline appearance and is used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
Target of Action
N,2-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2 It’s known that nitro compounds generally interact with biological systems through their nitro group (−no2), which can undergo various biochemical reactions .
Mode of Action
Nitro compounds, in general, are known to undergo reduction reactions in biological systems, leading to the formation of various reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Nitro compounds are known to interfere with several biochemical processes, including dna synthesis, protein function, and cellular respiration
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Nitro compounds are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized through reduction reactions, and the metabolites are typically excreted in the urine .
Result of Action
Nitro compounds can cause various biological effects, including cytotoxicity, genotoxicity, and immunotoxicity . These effects are primarily due to the reactive intermediates formed during the metabolism of nitro compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the metabolism of nitro compounds, thereby influencing their biological effects . Additionally, factors such as pH and temperature can affect the stability of nitro compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2-Dimethyl-4-nitroaniline can be synthesized through several methods. One common method involves the nitration of N,N-dimethylaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to prevent over-nitration and to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process where N,N-dimethylaniline is reacted with nitric acid in the presence of a catalyst. This method allows for efficient production and easy scalability .
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Major Products:
Reduction: N,2-Dimethyl-4-phenylenediamine.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
N,2-Dimethyl-4-nitroaniline has several applications in scientific research:
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but with a nitro group at the ortho position.
3-Nitroaniline: Nitro group at the meta position.
4-Nitroaniline: Nitro group at the para position without methyl substitution.
Uniqueness: N,2-Dimethyl-4-nitroaniline is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and physical properties. Its ability to undergo specific reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
N,2-dimethyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYYBTRBCMPYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146455 | |
Record name | N,2-dimethyl-4-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10439-77-7 | |
Record name | N,2-dimethyl-4-nitrobenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010439777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,2-dimethyl-4-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-4-nitro-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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